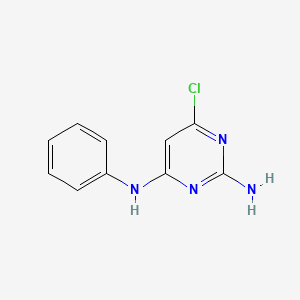
2-Amino-6-chloro-4-phenylaminopyrimidine
Vue d'ensemble
Description
2-Amino-6-chloro-4-phenylaminopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic sites on target molecules . This interaction can lead to changes in the target’s structure and function, potentially altering cellular processes.
Biochemical Pathways
Pyrimidine derivatives are known to play roles in various biochemical pathways, including those involved in nucleotide synthesis and metabolism .
Pharmacokinetics
The molecular weight of the compound is 22066 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Pyrimidine derivatives are known to have various pharmacological effects, including antibacterial, antiviral, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-4-phenylaminopyrimidine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with aniline under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom at position 4 is replaced by the phenylamino group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-chloro-4-phenylaminopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The amino group at position 2 can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The phenylamino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate or sodium hydride in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry .
Applications De Recherche Scientifique
2-Amino-6-chloro-4-phenylaminopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Biological Research: The compound is studied for its potential as an inhibitor of various enzymes and receptors involved in disease pathways.
Industrial Applications: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Amino-6-chloro-4-phenylaminopyrimidine.
2-Amino-4-phenylaminopyrimidine: Lacks the chlorine atom at position 6.
6-Chloro-4-phenylaminopyrimidine: Lacks the amino group at position 2.
Uniqueness
This compound is unique due to the presence of both the amino and phenylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds.
Propriétés
IUPAC Name |
6-chloro-4-N-phenylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJSOYGVBODASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)
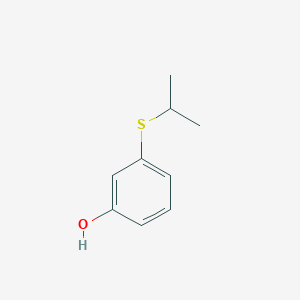
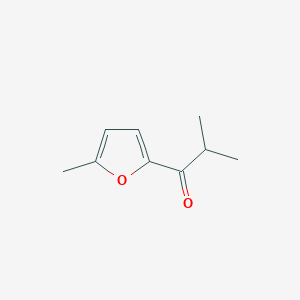
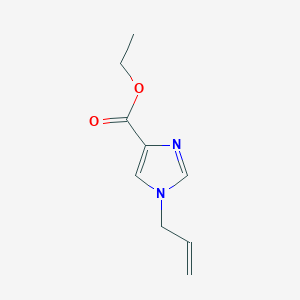
![7-Chloro-3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B3166082.png)
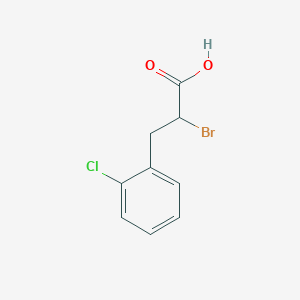
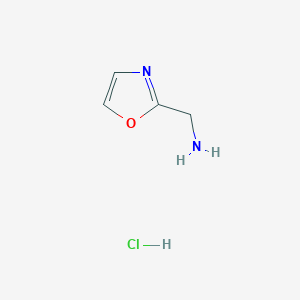

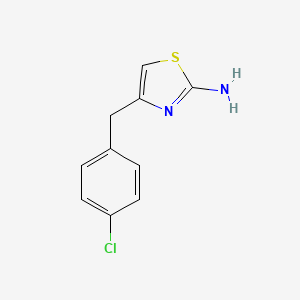
![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)

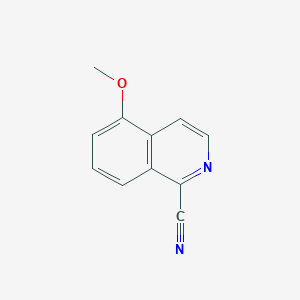
![4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B3166155.png)

